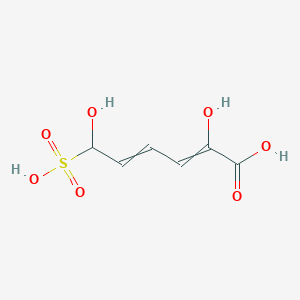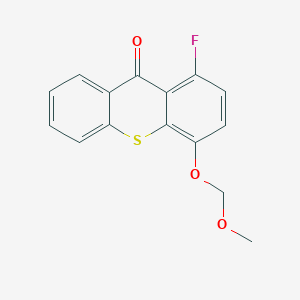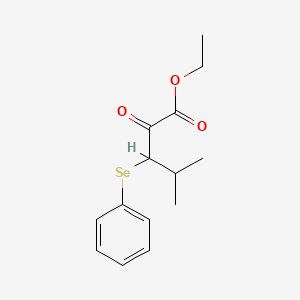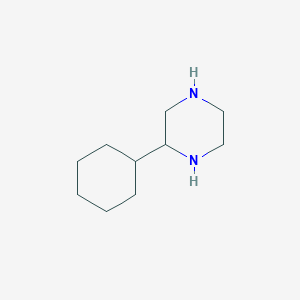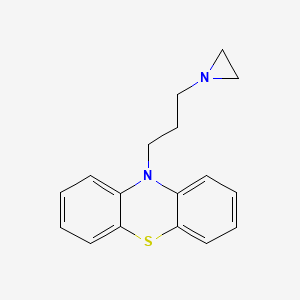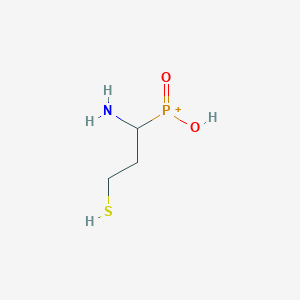
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium is a compound that contains a phosphorus atom bonded to an amino group, a sulfanyl group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphine precursor with appropriate reagents to introduce the amino, sulfanyl, and hydroxy groups. One common method involves the use of Grignard reagents to react with halogenophosphines, resulting in the formation of the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The amino, sulfanyl, and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Wirkmechanismus
The mechanism by which (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphine derivatives such as:
- (1-Amino-3-sulfanylpropyl)phosphine
- (1-Hydroxy-3-sulfanylpropyl)phosphine
- (1-Amino-3-hydroxypropyl)phosphine
Uniqueness
What sets (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium apart is the combination of amino, sulfanyl, and hydroxy groups attached to the phosphorus atom.
Eigenschaften
CAS-Nummer |
104165-04-0 |
|---|---|
Molekularformel |
C3H9NO2PS+ |
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
(1-amino-3-sulfanylpropyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H8NO2PS/c4-3(1-2-8)7(5)6/h3H,1-2,4H2,(H-,5,6,8)/p+1 |
InChI-Schlüssel |
CMXYIESZHVGBED-UHFFFAOYSA-O |
Kanonische SMILES |
C(CS)C(N)[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


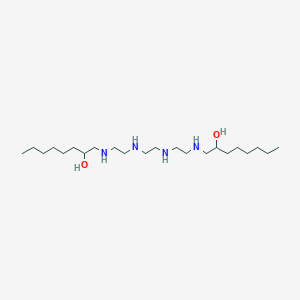
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
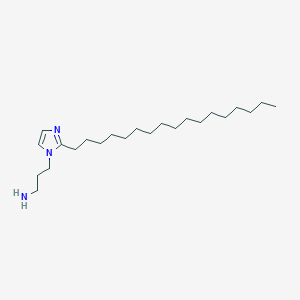
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)

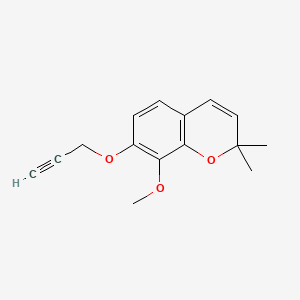
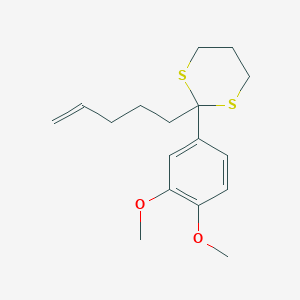
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
